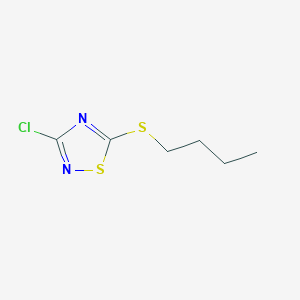

5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Description

BenchChem offers high-quality 5-(Butylthio)-3-chloro-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Butylthio)-3-chloro-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-butylsulfanyl-3-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWHXONOUBGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676582 | |

| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-36-9 | |

| Record name | 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] This guide provides a comprehensive technical overview of a specific, lesser-documented derivative: 5-(Butylthio)-3-chloro-1,2,4-thiadiazole . Due to the limited direct literature on this exact molecule, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile of its core properties, synthesis, and handling. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar compounds in drug discovery and other advanced applications.

Molecular Structure and Physicochemical Properties

Predicted Physicochemical Parameters

The following table outlines the predicted physicochemical properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. These values are estimated based on the known properties of similar 1,2,4-thiadiazole derivatives and computational models.

| Property | Predicted Value | Rationale/Supporting Evidence |

| Molecular Formula | C₆H₉ClN₂S₂ | Based on the constituent atoms of the butylthio, chloro, and 1,2,4-thiadiazole moieties. |

| Molecular Weight | ~208.73 g/mol | Calculated from the atomic weights of the constituent atoms. The molecular weight of the analogous 5-chloro-3-methyl-1,2,4-thiadiazole is 134.59 g/mol .[2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Halogenated thiadiazoles are often colorless liquids.[3] The presence of the sulfur-containing alkyl chain may result in a pale yellow hue. |

| Boiling Point | > 200 °C (estimated) | The boiling point of 3,4-dichloro-1,2,5-thiadiazole is 158 °C.[3] The larger butylthio group would be expected to increase the boiling point significantly. |

| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, ethyl acetate, THF). Insoluble in water. | The non-polar butyl chain and the heterocyclic ring suggest good solubility in organic solvents. |

| Stability | Stable under standard conditions. Sensitive to strong oxidizing and reducing agents, and strong bases. | 1,2,4-Thiadiazoles with substituents at the 3- and 5-positions are generally stable to acids, alkalis, oxidizing agents, and reducing agents.[4] |

Structural Elucidation: A Predictive Spectroscopic Profile

The structural confirmation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral data of related 1,2,4-thiadiazole derivatives, a predictive spectroscopic profile for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is presented below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the butyl group. The chemical shifts would likely appear in the upfield region, characteristic of aliphatic protons. The methylene group adjacent to the sulfur atom (α-CH₂) would be the most deshielded due to the electron-withdrawing effect of the thioether linkage, likely appearing as a triplet around δ 3.0-3.5 ppm. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets further upfield, and the terminal methyl group (δ-CH₃) would be a triplet at approximately δ 0.9-1.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the four carbons of the butyl chain. The carbon atom at the 5-position (C5), bonded to the butylthio group, would be significantly downfield due to the influence of the sulfur and nitrogen atoms. The carbon at the 3-position (C3), bearing the chlorine atom, would also be downfield. The butyl chain carbons would appear in the aliphatic region of the spectrum. For a similar compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to the chlorine appears at 133 ppm.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic vibrational frequencies for the 1,2,4-thiadiazole ring are expected. For 3-chloro-4-fluoro-1,2,5-thiadiazole, C=N stretching vibrations are observed around 1527 cm⁻¹ and 1422 cm⁻¹, and ring stretching modes are seen at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹.[5] Similar vibrations would be expected for the target molecule. Additionally, C-H stretching vibrations from the butyl group will be present in the 2850-3000 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S). Common fragmentation pathways for halogenated thiadiazoles involve the loss of the halogen atom and cleavage of the side chains.[6]

Synthesis and Reaction Mechanisms

The synthesis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole can be approached through established methodologies for the preparation of substituted 1,2,4-thiadiazoles. Two primary synthetic routes are proposed, each with its own mechanistic rationale.

Synthetic Pathway 1: From Dipotassium Cyanodithioimidocarbonate

This approach is adapted from the work of Wittenbrook and is a versatile method for preparing 3-chloro-5-(alkylthio)-1,2,4-thiadiazoles.[7]

Caption: Synthetic Pathway 1 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

Experimental Protocol:

-

Step 1: Alkylation. To a solution of dipotassium cyanodithioimidocarbonate in a suitable solvent such as aqueous acetone, add butyl bromide dropwise at 0 °C.[7] Allow the reaction to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting potassium butylcyanodithioimidocarbonate is used in the next step without further purification.

-

Causality: The nucleophilic sulfur of the cyanodithioimidocarbonate attacks the electrophilic carbon of butyl bromide in an SN2 reaction, displacing the bromide and forming the S-butyl derivative.

-

-

Step 2: Oxidative Cyclization. The crude product from Step 1 is dissolved in an inert solvent like chloroform. The solution is cooled to 0 °C, and sulfuryl chloride is added dropwise.[7] The reaction is allowed to proceed overnight at room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum chromatography to yield 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

-

Causality: Sulfuryl chloride acts as both a chlorinating and oxidizing agent, facilitating the cyclization of the intermediate to form the stable aromatic 1,2,4-thiadiazole ring.

-

Synthetic Pathway 2: Nucleophilic Substitution of 3,5-dichloro-1,2,4-thiadiazole

This pathway leverages the known reactivity of the 1,2,4-thiadiazole ring, where the 5-position is particularly susceptible to nucleophilic attack.[4]

Caption: Synthetic Pathway 2 for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

Experimental Protocol:

-

Step 1: Synthesis of 3,5-dichloro-1,2,4-thiadiazole. This precursor can be synthesized via several reported methods, often involving the cyclization of smaller chlorinated nitrogen and sulfur-containing fragments.

-

Step 2: Nucleophilic Aromatic Substitution. To a solution of 3,5-dichloro-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., THF, DMF), add one equivalent of butyl mercaptan followed by a non-nucleophilic base such as triethylamine. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The crude product is then purified by column chromatography.

-

Causality: The base deprotonates the butyl mercaptan to form the more nucleophilic butylthiolate anion. This anion then attacks the electron-deficient carbon at the 5-position of the thiadiazole ring, displacing the chloride in a nucleophilic aromatic substitution reaction. The 5-position is more reactive than the 3-position towards nucleophilic attack.[4]

-

Safety and Handling

Given the presence of chloro and thioether functional groups, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its synthetic precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile or aerosolized materials.[8]

-

Handling of Reagents:

-

Sulfuryl Chloride: This reagent is highly corrosive and reacts violently with water.[9] It should be handled with extreme care in a dry environment.

-

Butyl Mercaptan: This compound has a strong, unpleasant odor and is flammable. Handle in a fume hood and away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

The 1,2,4-thiadiazole core is a versatile pharmacophore found in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[10] The introduction of a butylthio group at the 5-position and a chlorine atom at the 3-position offers several avenues for further chemical modification and biological screening.

-

Drug Discovery: The lipophilic butylthio group may enhance membrane permeability, a desirable property for drug candidates. The chlorine atom at the 3-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Covalent Inhibitors: Certain substituted 1,2,4-thiadiazoles have been shown to act as selective and efficient modifiers of protein thiols, making them valuable tools in chemical biology and as potential covalent inhibitors.[7] The reactivity of the 5-(butylthio) group could be modulated for such applications.

Conclusion

While "5-(Butylthio)-3-chloro-1,2,4-thiadiazole" is not a widely characterized compound, its fundamental properties and synthetic accessibility can be reliably predicted based on the well-established chemistry of the 1,2,4-thiadiazole ring system. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the potential of this and related molecules. The proposed synthetic routes are based on proven methodologies and offer a clear path to obtaining this compound for further investigation. As with any novel chemical entity, careful experimental work is required to confirm the predicted properties and to fully elucidate its chemical and biological behavior.

References

- Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 32, 285-359.

-

Wittenbrook, L. S., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417. [Link]

-

T. Pasinszki, T. Veszprémi, M. Fehervari, G. Vass, G. Tarczay, Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole, ResearchGate GmbH. [Link]

-

PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Popov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 831. [Link]

- Koutentis, P. A. (2008). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis (Vol. 13, pp. 297-353). Georg Thieme Verlag.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur Chloride. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Vest, R. D. (1963). U.S. Patent No. 3,115,497. Washington, DC: U.S.

-

Gissot, A., et al. (2012). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Beilstein Journal of Organic Chemistry, 8, 1241–1247. [Link]

-

Wikipedia contributors. (2023, December 28). 3,4-Dichloro-1,2,5-thiadiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

- Porcal, W., et al. (2008). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 15(29), 3072-3088.

- Wittenbrook, L. S., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.

- Sigma-Aldrich. (2024).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- Kumar, D., et al. (2010). Thiadiazoles: a new and promising therapeutic target. Mini reviews in medicinal chemistry, 10(10), 955-979.

-

PubChem. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Akbas, E. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology, 174-184.

- Raj, V. (2015).

-

New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

-

Scherer, M., et al. (2010). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Molbank, 2010(3), M673. [Link]

- De la Cruz, P., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(48), 7119-7132.

-

Bhasi, S., et al. (2017). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 31(2), 167-174. [Link]

- Tiger-Sul Products. (n.d.). The Basics of Safely Handling Sulfur Fertilizer Products.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]

- 4. isres.org [isres.org]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. nj.gov [nj.gov]

- 10. researchgate.net [researchgate.net]

"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Executive Summary

This technical guide provides a comprehensive analysis of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound built upon the pharmacologically significant 1,2,4-thiadiazole scaffold. Thiadiazole derivatives are the subject of intense research in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document delves into the molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for spectroscopic characterization of the title compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this molecule's potential as a building block for novel therapeutic agents. The guide synthesizes structural data with practical insights into its reactivity, potential applications, and safe handling protocols.

Introduction to the 1,2,4-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[4] Four constitutional isomers exist: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, each with a unique arrangement of heteroatoms that dictates its electronic properties and chemical reactivity.[2][4] The 1,2,4-thiadiazole core, in particular, is a valuable pharmacophore in drug discovery, often acting as a bioisostere for pyrimidine or other heterocyclic systems, which allows it to interact with various biological targets.[2] The presence of heteroatoms enhances membrane permeability and provides sites for hydrogen bonding, crucial for drug-receptor interactions.[2]

The compound 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (Figure 1) incorporates this privileged scaffold. Its structure is further functionalized with a chloro group at the 3-position and a butylthio group at the 5-position. These substituents are not merely decorative; they are critical modulators of the molecule's lipophilicity, electronic distribution, and reactivity, making it a versatile intermediate for developing compound libraries for biological screening.

Figure 1. Molecular Structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

Figure 1. Molecular Structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole consists of:

-

A 1,2,4-Thiadiazole Ring: An aromatic five-membered ring that forms the core of the molecule. Its aromaticity lends it significant stability.[2]

-

A Chloro Substituent at Position 3: The chlorine atom is a potent electron-withdrawing group, influencing the electron density of the heterocyclic ring. It also serves as an excellent leaving group, making this position a prime site for nucleophilic substitution reactions—a key strategy for chemical diversification.

-

A Butylthio Group at Position 5: This thioether linkage introduces a flexible, lipophilic butyl chain. The sulfur atom can participate in non-covalent interactions, while the butyl group increases the molecule's overall hydrophobicity, which can enhance its ability to cross biological membranes. The 5-position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution.[2]

Physicochemical Data

The key identifying and physicochemical properties of the compound are summarized in the table below. These data are essential for experimental design, dosage calculations, and computational modeling.

| Property | Value | Source |

| CAS Number | 36955-36-9 | [5][6] |

| Molecular Formula | C₆H₉ClN₂S₂ | [6] |

| Molecular Weight | 208.73 g/mol | [6] |

| Canonical SMILES | CCCCSC1=NC(=NS1)Cl | [6] |

| Synonyms | 5-(butylsulfanyl)-3-chloro-1,2,4-thiadiazole | [6] |

| Purity | Typically ≥96% | [6] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach involves the reaction of a suitable N-acylated amidine with a chlorinating/sulfur-transfer reagent. A representative synthesis could start from S-butyl dithiocarbamate, which can be elaborated and cyclized. The general principle often involves forming the S-N bond followed by intramolecular cyclization and subsequent chlorination.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general synthetic methods for thiadiazoles and should be optimized under appropriate laboratory conditions.

Objective: To synthesize 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

Materials:

-

S-Butyl carbonochloridodithioate

-

Ammonia (aqueous solution)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Formation of Dithiocarbamate Precursor: To a stirred solution of S-butyl carbonochloridodithioate in anhydrous DCM at 0°C, slowly add an excess of aqueous ammonia. The reaction is allowed to warm to room temperature and stirred for 4 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Causality: This step forms the essential dithiocarbamate, which contains the necessary N-C-S-S framework for subsequent cyclization.

-

-

Oxidative Cyclization and Chlorination: The crude dithiocarbamate is redissolved in anhydrous DCM. Triethylamine (2.2 equivalents) is added, and the solution is cooled to 0°C. A solution of sulfuryl chloride (1.1 equivalents) in DCM is added dropwise over 30 minutes. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

-

Causality: Sulfuryl chloride acts as both a chlorinating agent and a cyclizing agent, facilitating the formation of the heterocyclic ring and installation of the chlorine atom at the C3 position. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Work-up and Purification: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

-

Causality: The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard and effective method for isolating the target compound from reaction byproducts.

-

Mechanistic Rationale

The proposed synthesis involves a complex sequence of reactions, but the core mechanism centers on the formation of the thiadiazole ring.

Caption: Proposed reaction mechanism for thiadiazole synthesis.

Spectroscopic and Analytical Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be dominated by signals from the butyl group.

-

A triplet around 0.9 ppm (3H), corresponding to the terminal methyl (CH₃) group.

-

A sextet around 1.4-1.5 ppm (2H), for the adjacent methylene (CH₂) group.

-

A quintet around 1.6-1.7 ppm (2H), for the next methylene group.

-

A triplet around 3.0-3.2 ppm (2H), for the methylene group directly attached to the sulfur atom, which is deshielded.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Four signals in the aliphatic region (approx. 13-35 ppm) corresponding to the four distinct carbons of the butyl chain.

-

Two signals in the aromatic/heteroaromatic region (approx. 150-180 ppm) for the two carbons of the thiadiazole ring (C3 and C5).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 208, with a characteristic M+2 isotopic peak at m/z ≈ 210 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

-

Common fragmentation patterns would include the loss of the butyl group, chlorine, or cleavage of the thiadiazole ring.

-

Workflow for Structural Verification

The logical flow for confirming the structure of a newly synthesized batch of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is outlined below.

Caption: Standard workflow for purification and structural confirmation.

Reactivity and Potential for Derivatization

The chemical reactivity of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is dictated by its functional groups, making it a valuable platform for generating diverse chemical entities.

-

Nucleophilic Aromatic Substitution at C3: The chlorine atom at the 3-position is the most reactive site for nucleophilic substitution. This allows for the straightforward introduction of various functional groups, such as amines, alcohols, or thiols, by reacting the compound with the corresponding nucleophile. This is a powerful method for building a library of analogues for structure-activity relationship (SAR) studies.

-

Oxidation of the Thioether: The sulfur atom of the butylthio group can be oxidized to form a sulfoxide or a sulfone. This transformation significantly alters the electronic and steric properties of the substituent, which can have a profound impact on biological activity.

-

Ring Stability: The 1,2,4-thiadiazole ring is generally stable under many reaction conditions but can be cleaved by strong reducing agents.[2]

Applications in Drug Discovery and Development

Thiadiazole-containing compounds are prevalent in modern pharmacology.[3][9] They are known to exhibit a wide spectrum of biological activities.

-

Anticancer Potential: Many 1,3,4-thiadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer.[1][9] The mechanism often involves the inhibition of key enzymes or interference with DNA replication processes.

-

Antimicrobial and Antifungal Activity: The thiadiazole scaffold is present in several antimicrobial agents. The combination of the heterocyclic ring with a lipophilic side chain, such as the butyl group, could facilitate penetration of microbial cell walls.

-

Anti-inflammatory and Analgesic Effects: Certain substituted thiadiazoles have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential for treating inflammatory conditions.

The title compound, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, serves as an ideal starting point for exploring these therapeutic areas. The butylthio group provides lipophilicity, while the reactive chloro group allows for the attachment of various pharmacophores to probe interactions with specific biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and its derivatives.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a strategically functionalized heterocyclic compound with significant potential as an intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring a stable aromatic core, a reactive chlorine handle, and a lipophilic side chain, provides a versatile platform for chemical modification. Future research should focus on exploiting the reactivity of the C3-chloro group to synthesize libraries of derivatives. These new compounds should then be subjected to systematic biological screening to identify novel lead candidates for various therapeutic targets. Further studies, including X-ray crystallography, would provide deeper insights into the compound's three-dimensional structure and its potential interactions with protein binding sites.

References

-

Cole-Parmer. Material Safety Data Sheet - 5-Hydrazino-3-(2-thienyl)-1,2,4-thiadiazole, 95+%. [Link]

-

Sarkar, S. & Maity, T. K. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

Boulhaoua, M., Torvisco, A., & Pasinszki, T. (2020). Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. Research on Chemical Intermediates, 46, 1507–1519. [Link]

-

Wikipedia. Thiadiazoles. [Link]

-

Kova, A. et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Muscarà, C. et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 17(4), 514. [Link]

-

ISRES Publishing. Thiadiazoles and Their Properties. [Link]

-

Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]

-

Seremet, O. C. et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 23(12), 3149. [Link]

-

Sharma, S. et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3749. [Link]

-

González-Vera, J. A. et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(10), 2289. [Link]

-

ResearchGate. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. [Link]

- Google Patents. US3391152A - Methods of preparing thiadiazoles.

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. 5-(butylthio)-3-chloro-1,2,4-thiadiazole | 36955-36-9 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. d-nb.info [d-nb.info]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its structural motif, the 1,2,4-thiadiazole ring, is a recognized pharmacophore, a key structural component responsible for a molecule's biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and analytical characterization, designed to be a valuable resource for professionals in research and development.

The IUPAC name for this compound is 5-(butylsulfanyl)-3-chloro-1,2,4-thiadiazole . It is also known by several synonyms, including:

-

5-(Butylthio)-3-chloro-1,2,4-thiadiazole

-

3-Chloro-5-(butylthio)-1,2,4-thiadiazole

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| CAS Number | 36955-36-9 | [1] |

| Molecular Formula | C₆H₉ClN₂S₂ | [1] |

| Molecular Weight | 208.73 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles can be achieved through the oxidative cyclization of monoalkylated dipotassium cyanodithioimidocarbonate derivatives with sulfuryl chloride[2]. This general approach can be adapted for the synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole.

Experimental Protocol: A General Approach

Step 1: Synthesis of the Monoalkylated Intermediate

-

Dipotassium cyanodithioimidocarbonate is reacted with a suitable butylating agent, such as butyl bromide.

-

The reaction is typically carried out in a suitable solvent under controlled temperature conditions to yield the mono-butylated intermediate.

Step 2: Oxidative Cyclization

-

The mono-butylated intermediate is then treated with an oxidizing and chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).

-

This step facilitates the cyclization and chlorination to form the final product, 5-(butylthio)-3-chloro-1,2,4-thiadiazole.

Caption: General synthesis pathway for 5-(butylthio)-3-chloro-1,2,4-thiadiazole.

The reactivity of the 1,2,4-thiadiazole ring is influenced by the electron-withdrawing nature of the two nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack[2]. The chloro-substituent at the 3-position is a good leaving group, allowing for further functionalization of the molecule through nucleophilic substitution reactions.

Applications in Research and Development

The 1,2,4-thiadiazole scaffold is a versatile building block in the design of new bioactive molecules. Derivatives of this heterocyclic system have shown a wide range of pharmacological and agrochemical activities.

Agrochemical Applications

Thiadiazole derivatives have been investigated for their potential as fungicides.[3] The fungicidal activity of some thiadiazole compounds is attributed to their ability to disrupt the integrity of the fungal cell membrane.[4]

Mechanism of Action as a Fungicide:

Many antifungal agents containing an azole ring, a class to which thiadiazoles are related, function by inhibiting the enzyme lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[6] While the specific mechanism of 5-(butylthio)-3-chloro-1,2,4-thiadiazole has not been explicitly detailed, it is plausible that it shares this mode of action.

Caption: Postulated mechanism of fungicidal action.

Pharmaceutical Research

The 1,2,4-thiadiazole nucleus is also a key component in the development of new therapeutic agents. Various derivatives have been synthesized and evaluated for a range of biological activities, including as potential anticancer and antiviral agents. The ability of the thiadiazole ring to participate in various biological interactions makes it an attractive scaffold for drug design.

Safety and Toxicology

As with any chemical compound, proper handling and safety precautions are paramount. 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is classified as an irritant.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Analytical Characterization

The structural elucidation and purity assessment of 5-(butylthio)-3-chloro-1,2,4-thiadiazole are typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the butyl group protons, while the ¹³C NMR spectrum would provide information about the carbon skeleton of the entire molecule.[7][8][9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[11][12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method coupled with a UV detector is commonly employed for the analysis of thiadiazole derivatives.[7][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of volatile derivatives or for purity assessment.

Caption: A typical analytical workflow for 5-(butylthio)-3-chloro-1,2,4-thiadiazole.

Conclusion

5-(Butylthio)-3-chloro-1,2,4-thiadiazole represents a molecule of significant interest for researchers in both the agrochemical and pharmaceutical sectors. Its 1,2,4-thiadiazole core provides a versatile platform for the development of novel bioactive compounds. A comprehensive understanding of its synthesis, reactivity, and biological activity is crucial for unlocking its full potential. This guide has provided a foundational overview to aid scientists and developers in their research endeavors with this promising chemical entity. Further investigation into its specific biological targets and toxicological profile will be essential for its future applications.

References

-

EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]

- Kurt, B. Z., & Ceylan, S. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3127.

- Grinholc, M., Nakonieczna, J., Fijałkowski, K., Taraszkiewicz, A., & Kawiak, A. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE, 14(9), e0222483.

- Zhan, W., Zhou, R., Mao, P., Yuan, C., Zhang, T., Liu, Y., Tian, J., Wang, H., & Xue, W. (2024). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Molecular Diversity, 28(1), 461–474.

- Krasil'nikov, V. A., Gornostaev, L. M., & Kutsenko, V. A. (2023).

- Sarkar, S. (n.d.).

- Defense Technical Information Center. (2022). Toxicology Report No. S.0052729.5-18.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine.

- Çevik, U. A., Özdemir, Z., Gürsoy, A., & Kaplancıklı, Z. A. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 23(1), 163.

- Wittenbrook, L. S. (1971). 3-Chloro-5-substituted-1,2,4-thiadiazoles. Journal of Heterocyclic Chemistry, 8(4), 587-590.

- Wang, J., Ruan, J., & Li, Y. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.

- Kumar, S., Kumar, R., & Singh, P. (2021). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry, 12(10), 1735–1746.

- The Royal Society of Chemistry. (2014).

-

The Royal Society of Chemistry. (2013). bibenzo[c][1][5][6]thiadiazole Supplementary Information.

- Fisher Scientific. (2010).

- Gornostaev, L. M., Arnold, E. V., & Lavrikova, T. I. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. Molecules, 28(1), 374.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Cui, Z. N., Liu, Y. X., Li, B., Song, H. B., & Yang, S. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20204.

- Sayed, A., Zaki, Y., & Aish, E. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191.

- da Silva, A. C., de Andrade, P. A., de Faria, A. R., da Silva, D. L., da Silva, M. V., de Oliveira, V. M., ... & de Oliveira, R. B. (2021). New thymol-derived triazole exhibits promising activity against Trichophyton rubrum. Future Microbiology, 16, 11-23.

- Koutentis, P. A. (2005). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Molecules, 10(2), 346-359.

- Pradeep, P., & Sadasivan, C. (2018). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 32(15), 1259-1266.

- Krenzer, M., Wagner, T., & Kurz, M. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(17), e202200279.

- Bakulev, V. A., Vorobyeva, A. I., Eltsov, O. S., & Dehaen, W. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1630.

- Al-Masoudi, N. A. (2021). Chemical properties of thiadiazole compounds.

- Borzelleca, J. F., Egle, J. L., Jr, Hennigar, G. R., Klein, H. H., Kuchar, E. J., Lane, R. W., & Larson, P. S. (1980). A toxicologic evaluation of 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole (ETMT). Toxicology and Applied Pharmacology, 56(2), 164–170.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Kumar, A., Kumar, S., & Singh, R. K. (2021). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks, 11(4), 369-381.

- Fisher Scientific. (2025).

- Al-Azzawi, A. M. (2023). Chemical properties of thiadiazole compounds.

-

National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.

Sources

- 1. 5-(butylthio)-3-chloro-1,2,4-thiadiazole | 36955-36-9 [chemicalbook.com]

- 2. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | MDPI [mdpi.com]

- 4. Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole - ProQuest [proquest.com]

- 5. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(butylthio)-3-chloro-1,2,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into a proposed synthetic pathway, predict its physicochemical and spectral properties, discuss its expected reactivity, and outline essential safety protocols.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of heteroatoms in the 1,2,4-thiadiazole ring results in a unique electronic distribution, influencing its reactivity and interaction with biological targets. Notably, the carbon atom at the 5-position is generally susceptible to nucleophilic attack, a key feature in the chemical behavior of its derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 36955-36-9 | |

| Molecular Formula | C₆H₉ClN₂S₂[1] | |

| Molecular Weight | 208.73 g/mol [1] | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogous short-chain alkylthio-thiadiazoles. |

| Melting Point | Low melting point, likely below room temperature | Extrapolation from similar structures. |

| Boiling Point | Expected to be >200 °C at atmospheric pressure | The presence of the polar thiadiazole ring and the butylthio group would lead to a relatively high boiling point. |

| Density | ~1.2 - 1.3 g/cm³ | Based on the density of related chlorinated and sulfur-containing heterocyclic compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in water. | The butyl group confers lipophilicity, while the heterocyclic core has some polarity. |

Proposed Synthesis

A plausible and efficient synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole can be adapted from established methods for preparing 3-chloro-5-substituted-1,2,4-thiadiazoles. The proposed two-step synthesis starts from dipotassium cyanodithioimidocarbonate.

Step 1: Synthesis of Monobutyl Dipotassium Cyanodithioimidocarbonate

The initial step involves the alkylation of dipotassium cyanodithioimidocarbonate with an appropriate alkylating agent, in this case, 1-bromobutane.

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dipotassium cyanodithioimidocarbonate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-bromobutane (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting monobutyl derivative can be used in the next step without extensive purification.

Causality of Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the potassium salt and facilitate the S_N2 reaction.

-

Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

Step 2: Oxidative Cyclization to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

The second step is an oxidative cyclization of the intermediate using sulfuryl chloride (SO₂Cl₂), which also serves as the chlorinating agent.

Reaction:

Experimental Protocol:

-

The crude reaction mixture from Step 1 is cooled to 0 °C.

-

Sulfuryl chloride (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is then quenched by carefully pouring it into ice-water.

-

The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Reagent: Sulfuryl chloride is a powerful oxidizing and chlorinating agent that effectively drives the cyclization and installs the chlorine atom at the 3-position.

-

Stoichiometry: An excess of sulfuryl chloride ensures the complete conversion of the starting material.

-

Quenching: Pouring the reaction mixture into ice-water safely decomposes any unreacted sulfuryl chloride and facilitates the separation of the organic product.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 5-(butylthio)-3-chloro-1,2,4-thiadiazole.

Predicted Spectroscopic Data

The following are predicted spectral characteristics for 5-(butylthio)-3-chloro-1,2,4-thiadiazole based on the analysis of its functional groups and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 0.9-1.0 ppm (triplet, 3H): Terminal methyl group of the butyl chain (-CH₃).

-

δ 1.4-1.5 ppm (sextet, 2H): Methylene group adjacent to the terminal methyl group (-CH₂-CH₃).

-

δ 1.6-1.8 ppm (quintet, 2H): Methylene group adjacent to the sulfur-bound methylene group (S-CH₂-CH₂-).

-

δ 3.1-3.3 ppm (triplet, 2H): Methylene group directly attached to the sulfur atom (S-CH₂-).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 13-14 ppm: Terminal methyl carbon of the butyl chain (-CH₃).

-

δ 21-23 ppm: Methylene carbon adjacent to the terminal methyl group (-CH₂-CH₃).

-

δ 30-32 ppm: Methylene carbon adjacent to the sulfur-bound methylene group (S-CH₂-CH₂-).

-

δ 33-35 ppm: Methylene carbon directly attached to the sulfur atom (S-CH₂-).

-

δ ~155 ppm: Carbon at the 3-position of the thiadiazole ring (C-Cl).

-

δ ~180 ppm: Carbon at the 5-position of the thiadiazole ring (C-S-Butyl).

Infrared (IR) Spectroscopy

-

2960-2850 cm⁻¹: C-H stretching vibrations of the butyl group.

-

1500-1550 cm⁻¹: C=N stretching vibrations within the thiadiazole ring.

-

1400-1450 cm⁻¹: C-N stretching vibrations within the thiadiazole ring.

-

800-850 cm⁻¹: C-Cl stretching vibration.

-

650-700 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 208 and 210 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the butyl group and cleavage of the thiadiazole ring.

Chemical Reactivity

The chemical reactivity of 5-(butylthio)-3-chloro-1,2,4-thiadiazole is primarily dictated by the electrophilic nature of the carbon atoms in the thiadiazole ring and the presence of a good leaving group (chloride) at the 3-position, although the butylthio group at the 5-position is also a potential site for reaction.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position and the butylthio group at the 5-position are susceptible to nucleophilic aromatic substitution (S_NAr). The 5-position is generally more reactive towards nucleophiles in 1,2,4-thiadiazoles. Therefore, reaction with strong nucleophiles may lead to the displacement of the butylthio group. However, under certain conditions, displacement of the chloro group at the 3-position can also be achieved.

Diagram of Nucleophilic Substitution Reactivity:

Caption: Relative reactivity of C3 and C5 positions towards nucleophiles.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-(butylthio)-3-chloro-1,2,4-thiadiazole is not available. The following precautions are based on the safety profiles of structurally related chlorinated and sulfur-containing heterocyclic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a valuable heterocyclic compound with significant potential for further chemical exploration and application development. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, predicted properties, and reactivity based on sound chemical principles and data from analogous structures. As research into 1,2,4-thiadiazole derivatives continues to expand, a more complete experimental characterization of this molecule will undoubtedly emerge, further elucidating its potential in various scientific fields.

References

Sources

"5-(Butylthio)-3-chloro-1,2,4-thiadiazole" solubility data

An In-depth Technical Guide to the Solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, a compound of interest in various chemical research and development sectors. In the absence of extensive published solubility data for this specific molecule, this document outlines the key physicochemical properties that govern its solubility, discusses the solubility of structurally related 1,2,4-thiadiazole derivatives, and presents a detailed, field-proven experimental protocol for determining its solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from reaction chemistry to formulation development.

Introduction to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole and the Critical Role of Solubility

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a substituted heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms, which are recognized for their diverse applications in medicinal and agricultural chemistry.[1] The specific arrangement of the butylthio and chloro substituents on the 1,2,4-thiadiazole core of the target molecule suggests its potential utility as an intermediate in organic synthesis or as a scaffold for the development of novel bioactive agents.

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications. In drug discovery and development, for instance, aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[2] For agrochemicals, solubility affects formulation, application, and environmental fate. In synthetic chemistry, solvent selection based on solubility is crucial for reaction kinetics, yield, and purification. A comprehensive understanding of the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is therefore a prerequisite for its effective utilization.

Physicochemical Properties and Predicted Solubility Behavior

Table 1: Physicochemical Properties of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₉ClN₂S₂ | [3] |

| Molecular Weight | 208.73 g/mol | [3] |

| Structure | A 1,2,4-thiadiazole ring substituted with a chloro group at position 3 and a butylthio group at position 5. | [3] |

| Predicted Polarity | The presence of the polar thiadiazole ring is offset by the nonpolar butyl group, suggesting moderate to low polarity and likely poor aqueous solubility. | Inferred from structure |

| Hydrogen Bonding | The molecule lacks significant hydrogen bond donors, which would further limit its solubility in protic solvents like water. | Inferred from structure |

The structural features of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole—specifically the nonpolar butyl chain and the lack of hydrogen bond donors—strongly suggest that it is a poorly water-soluble compound. The principle of "like dissolves like" indicates that its solubility will be higher in organic solvents of low to moderate polarity.[4]

Studies on other 1,2,4-thiadiazole derivatives have shown that structural modifications can significantly impact solubility. For example, substitutions on a phenyl ring attached to a 1,2,4-thiadiazole core have been found to decrease solubility.[5] This underscores the importance of the specific substituents on the thiadiazole ring in determining the overall solubility of the molecule.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of published data, an experimental approach is necessary to quantitatively determine the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[6][7] The following protocol provides a step-by-step guide for this determination.

Materials and Equipment

-

5-(Butylthio)-3-chloro-1,2,4-thiadiazole (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-(Butylthio)-3-chloro-1,2,4-thiadiazole to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[7]

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached. Temperature control is critical as solubility is temperature-dependent.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a high speed. This step is crucial to prevent undissolved solid from being carried over into the sample for analysis.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This removes any remaining fine particles.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

-

Visualizing the Workflow

Caption: Thermodynamic Solubility Determination Workflow.

Factors Influencing the Solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As predicted, solubility is expected to be higher in non-polar organic solvents and lower in polar solvents like water.

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be experimentally verified for this compound.

-

pH (for aqueous solutions): While 5-(Butylthio)-3-chloro-1,2,4-thiadiazole is not strongly ionizable, the nitrogen atoms in the thiadiazole ring can exhibit weak basicity. Therefore, the pH of the aqueous medium could have a minor effect on its solubility.[7]

-

Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) to an aqueous solution can significantly increase the solubility of poorly soluble organic compounds.

Conclusion

This technical guide provides a foundational understanding of the solubility of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole. While specific solubility data is currently lacking in the literature, the compound's structural characteristics suggest poor aqueous solubility and better solubility in organic solvents. The provided experimental protocol for thermodynamic solubility determination offers a robust and reliable method for researchers to obtain the precise quantitative data needed for their specific applications. A thorough understanding and experimental determination of this compound's solubility are essential for its successful application in research and development.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility.

-

solubility experimental methods.pptx - Slideshare.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

-

2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed.

-

Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... - ResearchGate.

-

5-(butylthio)-3-chloro-1,2,4-thiadiazole | 36955-36-9 - ChemicalBook.

-

Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane - R Discovery.

-

Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC - NIH.

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem.

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.

-

CAS 36955-36-9 5-(Butylthio)-3-chloro-1,2,4-thiadiazole - Alfa Chemistry.

-

174 Thiadiazoles and Their Properties - ISRES.

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

-

Thiadiazoles - Wikipedia.

Sources

- 1. isres.org [isres.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Safe Handling of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Butylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug development, belonging to a class of molecules known for their diverse biological activities.[1][2] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency responses for 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, synthesized from available data on the compound and structurally related 1,2,4-thiadiazole derivatives.

Introduction: The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry.[3] Derivatives of this scaffold are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4] Their biological activity is often attributed to the unique electronic properties of the heterocyclic ring system.[4] Some 1,2,4-thiadiazoles act as "electrophilic warheads," capable of reacting with cysteine residues in proteins, which can lead to the inactivation of enzymes.[3][5] This reactivity underscores the importance of careful handling to prevent unintended biological interactions. This guide focuses specifically on 5-(Butylthio)-3-chloro-1,2,4-thiadiazole (CAS No. 36955-36-9), providing a framework for its safe utilization in a research and development setting.[6]

Hazard Identification and Toxicological Profile

Based on the Safety Data Sheet (SDS) for a closely related compound and general classifications for this chemical family, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole should be handled as a hazardous substance. The primary hazards are identified as irritation and potential toxicity to aquatic life.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

This table summarizes the GHS classifications based on available safety data sheets for related compounds.

Toxicological Summary:

-

Acute Effects: The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Inhalation of dust or aerosols may cause respiratory tract irritation. Direct contact with the skin is expected to cause irritation, and contact with the eyes can result in serious irritation.

-

Chronic Effects: No specific data on the long-term effects of exposure to 5-(Butylthio)-3-chloro-1,2,4-thiadiazole are available. However, as with many chlorinated organic and heterocyclic compounds, repeated or prolonged exposure should be avoided. No components of similar products are listed as carcinogens by IARC or NTP.

-

Ecological Hazards: The compound is classified as very toxic to aquatic life, with long-lasting effects. This necessitates stringent procedures to prevent its release into the environment.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and appropriate PPE.

Engineering Controls

-

Ventilation: All handling of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box or other closed-system handling is recommended.[8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following are mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. A face shield should also be worn if there is a splash hazard.[9][10]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to check the glove manufacturer's breakthrough time data for the specific solvent being used. Dispose of gloves immediately after handling the compound or if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned. Ensure cuffs are snug to prevent skin exposure.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[11]

Caption: Workflow for donning and doffing PPE.

Safe Handling and Storage Procedures

Adherence to standardized laboratory practices is the foundation of safety.

Handling

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[7]

-

Hygiene: Wash hands and face thoroughly after handling the compound and before eating, drinking, or smoking.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[7]

-

Quantities: Use the smallest feasible quantity of the material for the experiment to minimize waste and potential exposure.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] The storage area should be secured and accessible only to authorized personnel.[8]

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[8] Seek medical attention if irritation develops or persists.

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[8] Call a poison control center or doctor immediately for treatment advice.

Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Caption: Step-by-step emergency spill response workflow.

Disposal Considerations

All waste containing 5-(Butylthio)-3-chloro-1,2,4-thiadiazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways due to its high aquatic toxicity.

Conclusion

While 5-(Butylthio)-3-chloro-1,2,4-thiadiazole presents manageable hazards, its profile as a skin, eye, and respiratory irritant, combined with its high aquatic toxicity, demands rigorous adherence to safety protocols. By understanding the risks and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound, enabling the exploration of its scientific potential while ensuring personal and environmental protection.

References

-

Matrix Scientific. 5-(Butylthio)-3-chloro-1,2,4-thiadiazole.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Apollo Scientific. 5-Chloro-3-methyl-1,2,4-thiadiazole Safety Data Sheet.

-

G. S. Tam, et al. "Medicinal chemistry and properties of 1,2,4-thiadiazoles". PubMed.

-

ISRES Publishing. "Thiadiazoles and Their Properties". Current Studies in Basic Sciences, Engineering and Technology 2021.

-

Fisher Scientific. 3,4-Dichloro-1,2,5-thiadiazole Safety Data Sheet.

-